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De-diazepin-2-one Clotiazepam

Cat. No.: B13418085
M. Wt: 279.8 g/mol
InChI Key: GONPMZRYALNCAZ-UHFFFAOYSA-N
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Description

Contextualization of the Thienodiazepine Scaffold within Heterocyclic Medicinal Chemistry

The thienodiazepine scaffold is a prominent example of a "privileged structure" in medicinal chemistry. ijsrst.com This concept refers to a molecular framework that can serve as a ligand for diverse biological receptors, making it a powerful tool in the discovery of new therapeutic agents. ijsrst.com Thienodiazepines are heterocyclic compounds characterized by a diazepine (B8756704) ring fused to a thiophene (B33073) ring. psychonautwiki.org This structure has proven effective in numerous pharmaceutical drugs, particularly those targeting the central nervous system. ijsrst.com

The inclusion of a thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a key feature. rightsteprehabhouston.com In medicinal chemistry, thiophene is often used as a bioisostere of a benzene (B151609) ring. nih.gov This bioisosteric replacement can alter the molecule's electronic properties, metabolic stability, and receptor affinity, often leading to a distinct pharmacological profile compared to its benzene-containing analogue. ijsrst.comnih.gov The thienodiazepine scaffold's versatility has made it a subject of continuous interest, with ongoing research into the synthesis of new derivatives with a wide range of therapeutic applications. ijsrst.comnih.gov

Overview of Clotiazepam as a Core Thienodiazepine Structure and its Analogue Relationship to Benzodiazepines

Clotiazepam is a classic thienodiazepine drug that serves as a prime example of the class. wikipedia.org Its structure, chemically named 5-(2-chlorophenyl)-7-ethyl-1-methyl-3H-thieno[2,3-e] rightsteprehabhouston.comnist.govdiazepin-2-one, features a thiophene ring fused to a 1,4-diazepine ring system. nist.govnih.gov This core structure is what defines it as a thienodiazepine.

The primary structural difference between thienodiazepines like clotiazepam and classical benzodiazepines, such as diazepam, lies in the aromatic ring fused to the diazepine core. rightsteprehabhouston.com In benzodiazepines, this is a benzene ring, whereas in thienodiazepines, it is a thiophene ring. rightsteprehabhouston.comwikipedia.org This substitution of sulfur-containing thiophene for a benzene ring makes clotiazepam a benzodiazepine (B76468) analogue. wikipedia.org Despite this difference, both classes of compounds often interact with the same biological targets, namely the GABA-A receptor, leading to similar pharmacological effects such as anxiolytic, sedative, and muscle relaxant properties. rightsteprehabhouston.comwikipedia.orgdrugbank.com The structural modification, however, can influence potency and pharmacokinetics; thienodiazepines are generally considered more potent and may have a shorter duration of action than their benzodiazepine counterparts. rightsteprehabhouston.com

Table 1: Core Structural Comparison
FeatureBenzodiazepine (e.g., Diazepam)Thienodiazepine (e.g., Clotiazepam)
Fused Aromatic RingBenzeneThiophene rightsteprehabhouston.comwikipedia.org
Core Heterocycle1,4-Diazepine1,4-Diazepine ijsrst.com
General Biological TargetGABA-A ReceptorGABA-A Receptor wikipedia.orgdrugbank.com

Rationale for Investigating De-diazepin-2-one Modifications within the Clotiazepam System

While direct research on a compound specifically named "De-diazepin-2-one Clotiazepam" is not prominent in the reviewed literature, the rationale for investigating such modifications can be inferred from established principles of medicinal chemistry. The name implies a structural alteration at the 2-position of the diazepine ring, which in clotiazepam is a carbonyl group (an "=O" or "one").

Investigating modifications at this site is a logical step in drug development for several reasons:

Metabolic Stability: The metabolism of clotiazepam involves oxidation and N-demethylation to form metabolites like hydroxy-clotiazepam and desmethyl-clotiazepam. wikipedia.orgnih.gov The carbonyl group at the 2-position is a potential site for metabolic reactions. Altering or removing this group (a "De-diazepin-2-one" modification) could change the metabolic pathway, potentially leading to a compound with a different half-life or metabolic profile.

Receptor Interaction: The carbonyl oxygen at the 2-position can act as a hydrogen bond acceptor, which may be crucial for binding to the target receptor (the benzodiazepine site on the GABA-A receptor). patsnap.com Removing or modifying this group would directly test its importance in receptor affinity and efficacy. Such a change could potentially fine-tune the compound's pharmacological activity.

Exploring Chemical Space: Synthesizing derivatives with modifications at key positions is a standard strategy to explore the structure-activity relationship (SAR) of a drug class. For instance, the synthesis of 1,4-thienodiazepine-2,5-diones (which possess a second carbonyl group) has been explored to create libraries of new compounds for screening against various biological targets. nih.govnih.gov A "De-diazepin-2-one" modification represents another avenue for creating novel scaffolds with potentially new or improved properties.

In essence, investigating a "De-diazepin-2-one" derivative would be a hypothesis-driven approach to understand the role of the 2-keto group and to potentially create new analogues with optimized pharmacokinetic or pharmacodynamic properties.

Historical Context of Thienodiazepine Research and its Evolution

The history of thienodiazepines is intrinsically linked to the development of benzodiazepines.

Mid-1950s: Research at the pharmaceutical company Roche, led by Leo Sternbach, aimed to develop new tranquilizers. This work led to the synthesis of chlordiazepoxide, the first benzodiazepine, which entered the market in 1960. researchgate.netnih.gov

1960s: Following the success of chlordiazepoxide (Librium®) and the subsequent, more potent diazepam (Valium®), extensive research into benzodiazepine analogues began. nih.gov These compounds quickly replaced more toxic barbiturates for treating anxiety and insomnia. researchgate.net

1970s-1980s: The concept of bioisosterism gained traction, leading medicinal chemists to replace the benzene ring of the benzodiazepine scaffold with other aromatic systems. nih.gov This led to the discovery and development of thienodiazepines like clotiazepam and etizolam. nih.govmdpi.com These compounds were found to possess potent anxiolytic, sedative, and anticonvulsant properties, validating the thiophene ring as an effective bioisostere for the benzene ring in this context. nih.govwikipedia.org

Modern Era: Research continues to evolve, focusing on creating more specific and diverse thienodiazepine derivatives. ijsrst.com Strategies like multicomponent reactions are being used to efficiently generate large libraries of novel thienodiazepine scaffolds, such as 1,4-thienodiazepine-2,5-diones, for screening against new biological targets beyond the traditional GABA-A receptor, including cancer-related pathways like the p53-Mdm2 interaction. nih.govresearchgate.net

This evolution demonstrates a shift from developing general CNS depressants to designing highly specific molecules for a range of therapeutic targets, with the thienodiazepine scaffold remaining a valuable and versatile starting point. nih.gov

Table 2: Historical Milestones in Diazepine Research
TimeframeKey DevelopmentSignificance
1950sSynthesis of Chlordiazepoxide (first benzodiazepine) researchgate.netInitiated the era of benzodiazepine-class therapeutics.
1960sMarket introduction of Diazepam nih.govBecame one of the most widely prescribed medications globally. nih.gov
1970s-1980sDevelopment of thienodiazepines (e.g., Clotiazepam) nih.govmdpi.comEstablished thiophene as a successful bioisostere of benzene in this scaffold. nih.gov
2000s-PresentUse of advanced synthetic methods (e.g., MCRs) nih.govresearchgate.netEnables rapid generation of diverse thienodiazepine libraries for new therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClNOS B13418085 De-diazepin-2-one Clotiazepam

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14ClNOS

Molecular Weight

279.8 g/mol

IUPAC Name

(2-chlorophenyl)-[5-ethyl-2-(methylamino)thiophen-3-yl]methanone

InChI

InChI=1S/C14H14ClNOS/c1-3-9-8-11(14(16-2)18-9)13(17)10-6-4-5-7-12(10)15/h4-8,16H,3H2,1-2H3

InChI Key

GONPMZRYALNCAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC)C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Synthetic Methodologies for Accessing De Diazepin 2 One Clotiazepam Analogues

Retrosynthetic Analysis for the De-diazepin-2-one Thienodiazepine Core

Retrosynthetic analysis is a problem-solving technique used in planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For the thienodiazepine core of clotiazepam, the analysis begins by disconnecting the seven-membered diazepine (B8756704) ring. A key disconnection is at the amide bond, leading back to a 2-amino-3-aroylthiophene precursor and a glycine (B1666218) equivalent. The thiophene (B33073) ring itself can be constructed through various methods, such as the Gewald reaction, which utilizes elemental sulfur, an active methylene (B1212753) compound, and a carbonyl compound. nih.gov

The conceptual "de-diazepin-2-one" structure implies the absence of the C2-carbonyl group. A retrosynthetic approach for such a scaffold would diverge from the standard clotiazepam synthesis. Instead of an amide bond formation for the final cyclization, one might envision a reductive amination pathway. This would involve a precursor with an aldehyde or ketone at the appropriate position and an amine, which upon condensation and subsequent reduction would form the diazepine ring without the carbonyl function.

Development of Novel Ring Closure Methodologies for the Diazepine Moiety

The formation of the seven-membered diazepine ring is a critical step in the synthesis of thienodiazepines. nih.gov Various methods have been developed for the construction of 1,4-diazepine systems, often involving intramolecular cyclization reactions. colab.wsmdpi.com

Exploration of Precursor Reactivity and Selectivity for 1,4-Diazepine Formation

The reactivity of the precursors is paramount for a successful ring closure. In the classical synthesis of 1,4-benzodiazepines and their thieno-analogues, the key step is often the condensation of a 2-aminobenzophenone (B122507) (or a thieno-equivalent) with an amino acid derivative. researchgate.net The selectivity of this reaction is crucial to avoid the formation of undesired side products.

Modern synthetic methods have explored various catalytic systems to improve efficiency and selectivity. For instance, palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been developed for the synthesis of substituted 1,4-benzodiazepines. mdpi.com This approach proceeds through the formation of π-allylpalladium intermediates followed by intramolecular nucleophilic attack. mdpi.com Another strategy involves a one-pot synthesis via a carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation to yield benzo[b] quimicaorganica.orgmdpi.comdiazepines. rsc.org Such methods could potentially be adapted for thienodiazepine synthesis, offering alternative routes with different precursor requirements.

Table 1: Comparison of Ring Closure Methodologies for Diazepine Systems
MethodologyCatalyst/ReagentKey IntermediatePotential AdvantagesReference
Classical CondensationAcid or Base2-amino-aroylthiopheneWell-established quimicaorganica.org
Palladium-Catalyzed CyclizationPd2(dba)3, Ligandsπ-allylpalladiumHigh efficiency, mild conditions mdpi.com
Carbonylative Sonogashira/Aza-MichaelPd catalyst, Cp2TiCl21,3-ynonesOne-pot, broad scope rsc.org
Intramolecular C-N CouplingCuI/N,N-dimethylglycine1-(2-bromobenzyl)azetidine-2-carboxamidesAccess to functionalized derivatives mdpi.com

Stereochemical Control in De-diazepin-2-one Thienodiazepine Synthesis

Achieving stereochemical control is a significant challenge in the synthesis of complex molecules, including thienodiazepine analogues. researchgate.net If chiral centers are present in the target molecule, for example, through substitution on the diazepine ring, their stereochemistry can profoundly affect biological activity. nih.gov Asymmetric synthesis strategies are employed to control the formation of these stereocenters. This can involve the use of chiral auxiliaries, catalysts, or starting materials. For instance, "memory of chirality" is a technique used in the asymmetric synthesis of 1,4-benzodiazepin-2,5-diones, where the chirality of a starting material is retained through a process that temporarily destroys the chiral center. vt.edu While the core clotiazepam structure is achiral, the synthesis of chiral analogues necessitates careful consideration of stereoselective methodologies.

Functionalization and Derivatization Strategies at Key Positions of the Clotiazepam Skeleton

The functionalization of the clotiazepam skeleton allows for the exploration of structure-activity relationships and the development of new compounds with potentially improved properties. nih.govnih.gov Key positions for modification include the thiophene ring and the diazepine ring.

Targeted Modification of the Thiophene Ring System

The thiophene ring is a versatile platform for functionalization. nih.gov Direct C-H activation has emerged as a powerful tool for the modification of heteroaromatic compounds, including thiophenes. mdpi.com Palladium-catalyzed C-H arylation, for example, can be used to introduce aryl groups at specific positions on the thiophene ring, offering an efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates. mdpi.comresearchgate.net Such modifications can significantly alter the electronic and steric properties of the molecule.

Table 2: Selected Thiophene Functionalization Reactions
Reaction TypeTypical ReagentsPosition TargetedPurposeReference
C-H ArylationPd(OAc)2, Ligands, Aryl HalideC2 or C3Introduce aryl substituents mdpi.com
BrominationN-BromosuccinimideVariousIntermediate for cross-coupling researchgate.net
Suzuki-Miyaura CouplingPd catalyst, Boronic acidPosition of halogenForm C-C bonds researchgate.net

Approaches to Altering the 2-Position of the Diazepine Ring (e.g., reductive pathways, alternative cyclization leading to "de-diazepin-2-one" structures)

The defining feature of "De-diazepin-2-one Clotiazepam" is the absence of the carbonyl group at the 2-position of the diazepine ring. This structural modification requires a synthetic approach that deviates from the standard lactam formation.

One potential strategy is the reduction of the existing amide (lactam) in clotiazepam. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are known to reduce amides to amines. The application of such a reduction to clotiazepam would, in principle, yield the desired "de-diazepin-2-one" structure. However, the selectivity of such a reduction would need to be carefully controlled to avoid the reduction of other functional groups within the molecule.

An alternative approach would involve a different ring-closing strategy altogether. Instead of forming the seven-membered ring via amide bond formation, one could envision a reductive amination cyclization. This would involve a precursor containing both an amine and an aldehyde or ketone functionality at the appropriate positions. The intramolecular condensation to form an imine or enamine, followed by reduction, would lead directly to the saturated diazepine ring without the C2-carbonyl. This approach offers a more direct route to the "de-diazepin-2-one" core and avoids the need for a potentially non-selective reduction step on the fully formed thienodiazepine.

Green Chemistry Approaches in Thienodiazepine Synthesis

The synthesis of thienodiazepines, a class of compounds analogous to benzodiazepines, is increasingly benefiting from the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com These approaches are critical in modern pharmaceutical synthesis to create more sustainable processes. jddhs.commdpi.com

Several green strategies have been applied to the synthesis of benzodiazepine (B76468) and thienodiazepine cores. These include the use of environmentally benign catalysts, alternative energy sources, and solvent-free reaction conditions. jddhs.comijcce.ac.irrsc.org For instance, solid acid catalysts like silica (B1680970) sulfuric acid have been used for the efficient condensation of precursors to form 1,5-benzodiazepines under solvent-free conditions at room temperature. ijcce.ac.ir This method offers advantages such as easy separation of the catalyst from the reaction mixture and the potential for catalyst recycling. ijcce.ac.ir Similarly, metal-organic frameworks like MIL-101(Cr) have been employed as reusable catalysts for one-pot synthesis of 1,5-benzodiazepines, featuring low catalyst loading and high yields under solvent-free conditions or in water. rsc.org

The use of alternative energy sources, such as microwave irradiation, has also been shown to accelerate reactions, reduce energy consumption, and often improve yields in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net Microwave-assisted synthesis can complete reactions in minutes that might otherwise take hours or days using conventional heating methods. mdpi.com Furthermore, palladium-catalyzed reactions have been developed for constructing the benzodiazepine skeleton, sometimes utilizing cascade methodologies that are solvent-free and microwave-assisted to enhance environmental friendliness. mdpi.com The development of one-pot multicomponent reactions also represents a green approach by reducing the number of separate reaction and purification steps, thus saving on solvents and energy. nih.govresearchgate.net

Below is a table summarizing various green chemistry approaches applicable to the synthesis of benzodiazepine and thienodiazepine analogues.

Green Chemistry ApproachKey FeaturesExamples of Application
Reusable Solid Catalysts Environmentally benign, easy to separate and recycle, reduces waste. ijcce.ac.irrsc.orgSilica sulfuric acid for solvent-free condensation; ijcce.ac.ir MIL-101(Cr) metal-organic framework for one-pot synthesis. rsc.org
Solvent-Free Conditions Eliminates the use of often toxic and volatile organic solvents, reducing pollution and simplifying work-up. mdpi.comijcce.ac.irCondensation reactions catalyzed by silica sulfuric acid; ijcce.ac.ir Copper-catalyzed synthesis of indolizines. mdpi.com
Microwave-Assisted Synthesis Reduces reaction times significantly, lowers energy consumption, and can increase product yields. mdpi.commdpi.comPalladium-catalyzed transfer hydrogenation/condensation cascade; mdpi.com Synthesis of 2,3-dihydro-1,5-benzothiazepines in glycerol. researchgate.net
Multicomponent Reactions Combines multiple synthetic steps into a single operation, improving atom economy and reducing waste. nih.govresearchgate.netOne-pot synthesis of 1,5-benzodiazepines using magnetic nanocatalysts. researchgate.net
Use of Greener Solvents Replaces hazardous solvents with more sustainable alternatives like water or ethanol. rsc.orgmdpi.comSynthesis of 1,5-benzodiazepines using MIL-101(Cr) in water; rsc.org Reductive alkylation in ethanol. mdpi.com

Analytical Methodologies for Structural Confirmation and Purity Assessment of Synthetic Products

The structural confirmation and purity assessment of newly synthesized thienodiazepine analogues like clotiazepam are crucial steps in the drug development process. A variety of advanced analytical techniques are employed to ensure the identity, structure, and purity of the final compounds. researchgate.netnih.gov

Advanced Spectroscopic Characterization (e.g., 2D Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of synthetic products. High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and sensitivity. nih.gov Techniques such as liquid chromatography coupled with HRMS (LC-HRMS) are widely used for the identification of benzodiazepines and their analogues. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the molecular structure. ijcce.ac.ir For complex molecules, two-dimensional (2D) NMR techniques are often necessary to fully assign the structure and stereochemistry. Gas chromatography coupled to mass spectrometry (GC-MS) is also considered a reference method for the detection and quantification of benzodiazepines due to its high sensitivity and specificity. nih.gov

Chromatographic Purity Profiling and Separation Techniques

Chromatographic techniques are the cornerstone for assessing the purity of synthetic compounds and for separating them from starting materials, by-products, and other impurities. scilit.comscilit.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of benzodiazepines in pharmaceutical formulations and biological samples. researchgate.netnih.govscribd.com HPLC methods are versatile and can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), for enhanced sensitivity and specificity. nih.govnih.gov

Thin-Layer Chromatography (TLC), particularly High-Performance Thin-Layer Chromatography (HPTLC), is another valuable tool for purity profiling and separation of benzodiazepines. scilit.comproquest.com HPTLC can be used for the qualitative and quantitative analysis of compounds and their impurities. proquest.com

The following table outlines common analytical techniques used for the characterization and purity assessment of thienodiazepines.

Analytical TechniqueApplicationInformation Provided
High-Resolution Mass Spectrometry (HRMS) Structural ConfirmationProvides highly accurate mass measurements, allowing for the determination of elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Structural Elucidation1D (¹H, ¹³C) and 2D NMR techniques provide detailed information on the connectivity and spatial arrangement of atoms. ijcce.ac.irnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and QuantificationA highly sensitive and specific method for identifying and quantifying volatile compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantificationSeparates components of a mixture for purity determination and quantitative analysis. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation and IdentificationCombines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry for complex mixture analysis. nih.govphenomenex.com
High-Performance Thin-Layer Chromatography (HPTLC) Purity ProfilingUsed for the separation and identification of different classes of benzodiazepines and their impurities. proquest.com

Biotransformation and Chemical Stability of Clotiazepam and Proposed De Diazepin 2 One Analogues

Enzymatic Biotransformation Pathways of Clotiazepam

The biotransformation of clotiazepam, a thienodiazepine, is a complex process primarily occurring in the liver. This metabolic conversion is crucial for its clearance from the body and involves several enzymatic pathways, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. The primary metabolic reactions are oxidative, leading to the formation of active metabolites before eventual excretion. wikipedia.org

The metabolism of clotiazepam is catalyzed by multiple isoforms of the cytochrome P450 enzyme system. Specifically, studies have identified CYP2B6, CYP3A4, CYP2C18, and CYP2C19 as being involved in its biotransformation. While CYP3A4 is a major enzyme in the metabolism of many benzodiazepines, the involvement of multiple isoforms in clotiazepam's metabolism suggests a complex and potentially variable metabolic profile among individuals due to genetic polymorphisms in these enzymes. The oxidative pathways facilitated by these enzymes are responsible for the initial structural modifications of the clotiazepam molecule, preparing it for further metabolic changes.

The oxidative metabolism of clotiazepam results in the formation of two primary metabolites: Hydroxy-Clotiazepam and Desmethyl-Clotiazepam. wikipedia.orgnih.gov These metabolites are formed through hydroxylation and N-demethylation reactions, respectively. Following oral administration, clotiazepam is rapidly absorbed and metabolized, with these two metabolites appearing in the plasma alongside the parent compound. wikipedia.org The elimination half-life of clotiazepam and its metabolites ranges from approximately 6.5 to 18 hours. wikipedia.org

Table 1: Key Metabolites of Clotiazepam

Metabolite Metabolic Pathway
Hydroxy-Clotiazepam Hydroxylation
Desmethyl-Clotiazepam N-demethylation

Hypothesis and Investigation of Potential De-diazepin-2-one Formation via Biotransformation

A hypothetical biotransformation pathway for clotiazepam could involve the formation of a de-diazepin-2-one analogue. This would entail the removal or reduction of the carbonyl group at the 2-position of the diazepinone ring, a structure central to the thienodiazepine scaffold. Such a transformation would represent a novel metabolic pathway for this class of compounds.

The formation of a de-diazepin-2-one structure from clotiazepam would likely involve enzymatic pathways such as decarbonylation or reduction. While direct evidence for such transformations in clotiazepam is not established, the existence of enzymes capable of catalyzing the reduction of carbonyl groups is well-documented in xenobiotic metabolism. Carbonyl reductases, for instance, are a class of enzymes that catalyze the reduction of a wide range of carbonyl compounds. Hypothetically, such an enzyme could act on the 2-position of the diazepinone ring. Enzymatic decarbonylation is a less common metabolic reaction but could theoretically be another pathway to explore.

The identification and structural elucidation of novel metabolites, such as a hypothetical de-diazepin-2-one analogue of clotiazepam, would require a combination of advanced analytical techniques. benthamdirect.com A primary strategy involves the use of liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), for the initial detection and fragmentation analysis of potential metabolites in biological samples. researchgate.netnih.gov High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are also powerful tools for the separation and identification of drug metabolites. nih.gov

For definitive structural elucidation, nuclear magnetic resonance (NMR) spectroscopy is indispensable. hyphadiscovery.comnih.gov This technique provides detailed information about the chemical structure of a molecule, allowing for the precise determination of atomic connectivity. hyphadiscovery.comnih.gov The combination of LC-MS/MS for initial screening and isolation, followed by NMR for definitive structure confirmation, represents a robust strategy for characterizing novel biotransformation products. nih.govosti.gov

Table 2: Analytical Techniques for Metabolite Identification

Technique Application
LC-MS/MS Detection, identification, and quantification of metabolites in complex biological matrices. researchgate.netnih.gov
HPLC Separation of metabolites from the parent drug and other endogenous compounds. nih.gov
GC-MS Analysis of volatile or derivatized metabolites. nih.gov
NMR Definitive structural elucidation of purified metabolites. hyphadiscovery.comnih.gov

Chemical Stability and Degradation Pathways of the Thienodiazepine Scaffold in Diverse Conditions

The chemical stability of the thienodiazepine scaffold, the core structure of clotiazepam, is a critical factor in its pharmaceutical formulation and storage. Forced degradation studies are employed to understand the intrinsic stability of a drug molecule by subjecting it to stress conditions such as heat, light, humidity, and various pH levels. rjptonline.orgnih.gov These studies help to identify potential degradation products and establish degradation pathways. rjptonline.orgnih.gov

The thienodiazepine ring system, like the related benzodiazepine (B76468) structure, can be susceptible to degradation under certain conditions. Hydrolysis is a common degradation pathway for compounds containing amide bonds, such as the lactam in the diazepinone ring, and can be influenced by pH. iipseries.org Acidic or basic conditions can catalyze the opening of the diazepine (B8756704) ring. nih.govnih.gov Oxidative degradation is another potential pathway, where the molecule reacts with oxygen or other oxidizing agents. vu.lt Photostability is also a consideration, as exposure to light can induce degradation of photosensitive compounds. Understanding these degradation pathways is essential for developing stable pharmaceutical formulations and defining appropriate storage conditions.

Hydrolytic Stability of the Diazepinone Ring System

The diazepinone ring, a central feature of clotiazepam and its analogues, can be susceptible to hydrolytic cleavage. This reaction typically involves the breaking of the azomethine bond (C=N) within the seven-membered ring. However, the stability of this ring system can vary significantly among different benzodiazepine and thienodiazepine derivatives.

Spectrophotometric studies on the hydrolytic reactions of various benzodiazepines have provided insights into the relative stability of clotiazepam. In one comparative study, the hydrolysis of triazolobenzodiazepines (estazolam and etizolam) and a thienodiazepine (clotiazepam) was investigated. The study found that for estazolam and etizolam, the cleavage of the azomethine bond was a reversible reaction, leading to an equilibrium between the closed-ring and open-ring forms of the compounds. In contrast, clotiazepam exhibited significant hydrolytic stability, with very little spectral change observed under the same acidic conditions. researchgate.net This suggests that the thieno[2,3-e] nih.govresearchgate.netdiazepin-2-one structure of clotiazepam is inherently more resistant to acid-catalyzed hydrolysis than the triazolobenzodiazepine ring system. researchgate.net

The hydrolytic degradation of the broader benzodiazepine class is known to be pH-dependent. nih.gov For instance, the acidic degradation of diazepam leads to the hydrolytic cleavage of the benzodiazepinone ring, yielding 2-(N-methylamino)-5-chlorobenzophenone and glycine (B1666218) as known degradation products. nih.gov The enhanced stability of clotiazepam's diazepinone ring against hydrolysis is a key chemical characteristic.

Photochemical and Thermal Degradation Mechanisms

In addition to hydrolysis, exposure to light and heat can induce degradation of benzodiazepine and thienodiazepine compounds. These degradation pathways are crucial for determining appropriate storage conditions and understanding the potential for degradation product formation.

Photochemical Degradation

The photostability of benzodiazepines can be highly variable. Studies have shown that many compounds in this class are susceptible to degradation upon exposure to UV light. nih.gov For example, accelerated photochemical degradation studies on alprazolam revealed its photolability to be a significant stability concern, with the rate of degradation increasing in acidic conditions (pH 2.0 and 3.6) and being negligible at pH 9.0. nih.gov This suggests that appropriate light protection is necessary during storage and handling for photosensitive benzodiazepines. nih.gov

Research on a range of benzodiazepines has shown that direct UV photolysis can have a limited effect on the degradation of many of these compounds. In a study involving 17 different benzodiazepines, direct UV irradiation for 20 minutes resulted in removal rates ranging from only 6.8% to 28.6% for 14 of the compounds. frontiersin.orgfrontiersin.org However, the degradation was significantly enhanced by the addition of hydrogen peroxide (UV/H₂O₂ treatment), which generates highly reactive hydroxyl radicals. frontiersin.orgfrontiersin.org This advanced oxidation process achieved removal rates of 73.8–100% for all 17 benzodiazepines within 20 minutes. frontiersin.org While specific data for clotiazepam was not detailed in this particular study, the findings highlight a general pathway for the photochemical breakdown of the benzodiazepine structure.

Thermal Degradation

The thermal stability of benzodiazepines is also structure-dependent. Analysis of sixteen benzodiazepines using capillary gas chromatography/mass spectrometry revealed that nine were thermally unstable. nih.gov The degradation pathways observed were related to specific structural features, such as the decomposition of α-hydroxy ketones (lorazepam, oxazepam) through the loss of water and the decomposition of N-4 oxides (chlordiazepoxide) by losing an oxygen radical. nih.gov

Studies on the stability of benzodiazepines in various storage conditions have provided practical data on their thermal degradation. A study on the degradation of diazepam, lorazepam, and midazolam over 120 days of deployment on emergency medical service units in high-heat environments found that diazepam and midazolam experienced minimal degradation. nih.gov In contrast, lorazepam showed significant degradation, which was more pronounced at higher mean kinetic temperatures. nih.gov This indicates that while some benzodiazepines are relatively stable at elevated ambient temperatures, others are more susceptible to thermal decomposition.

Long-term stability studies of benzodiazepines in blood samples also offer insights into their thermal lability. Generally, degradation is significantly slowed at lower temperatures. Benzodiazepine concentrations remain almost stable in samples stored at –20°C and –80°C. oup.com Conversely, storage at room temperature leads to the most significant degradation over time. researchgate.netnih.gov For instance, lorazepam concentration can decrease by 80% after 2 months at 25°C, while only decreasing by 15% over the same period at 4°C. researchgate.net

Table 1: Thermal Degradation of Select Benzodiazepines Over 120 Days in High-Heat Environments Data sourced from a study on drug degradation in Emergency Medical Service units. nih.gov

CompoundMean Relative Concentration after 90 days (%)Mean Relative Concentration after 120 days (%)
DiazepamNot specified97.0%
MidazolamNot specified99.0%
Lorazepam90.3%86.5%

Table 2: Photodegradation of Select Benzodiazepines with UV and UV/H₂O₂ Treatment Data shows the percentage of compound removed after 20 minutes of treatment. frontiersin.org

CompoundRemoval by UV Irradiation (%)Removal by UV/H₂O₂ Treatment (%)
Alprazolam~20%>95%
Diazepam~8%>95%
Lorazepam~15%>95%
Oxazepam~10%>95%
Clobazam42.6%>95%
Temazepam47.5%>95%

Molecular Pharmacology and Receptor Interaction Mechanisms of De Diazepin 2 One Clotiazepam Analogues

Elucidation of Molecular Target Engagement and Binding Profiles

The molecular interactions of De-diazepin-2-one Clotiazepam analogues are centered on their engagement with the GABA-A receptor complex. This interaction enhances the neuro-inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

Exploration of Ligand-Receptor Interactions within the GABA-A Receptor Complex and Allosteric Modulation

This compound and its analogues bind to the benzodiazepine (B76468) site on the GABA-A receptor, which is located at the interface of the α and γ subunits. plos.orgnih.gov This binding event does not directly activate the receptor but rather enhances the effect of GABA. nih.gov By binding to this allosteric site, the compound induces a conformational change in the receptor, which in turn increases the frequency of the chloride ion channel opening when GABA is also bound to its site. nih.govdrugbank.com The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing a depressant effect on the central nervous system. drugbank.com

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, with the most common in the central nervous system being comprised of α, β, and γ subunits. nih.gov The specific α subunit (α1, α2, α3, or α5) present in the receptor complex plays a critical role in determining the pharmacological properties of a given benzodiazepine or thienodiazepine ligand. plos.org

Comparative Binding Studies with Known Thienodiazepine and Benzodiazepine Ligands

Comparative studies are essential for understanding the unique properties of this compound analogues. When compared to traditional benzodiazepines like diazepam, thienodiazepines such as clotiazepam exhibit a similar mechanism of action but can have different affinity and efficacy profiles due to the presence of the thiophene (B33073) ring. wikipedia.orgnih.gov This structural difference can influence how the molecule fits into the binding pocket of the GABA-A receptor. chemisgroup.us

Binding assays, often using radiolabeled ligands like [3H]flumazenil, are employed to determine the affinity of these compounds for the benzodiazepine binding site. plos.org Such studies have shown that modifications to the thienodiazepine scaffold can lead to compounds with varying degrees of selectivity for different GABA-A receptor subtypes. nih.gov For instance, some analogues may show a higher affinity for receptors containing the α1 subunit, which is associated with sedative effects, while others might preferentially bind to α2/α3-containing receptors, linked to anxiolytic effects. plos.org

Structure-Activity Relationships (SAR) for Modified Thienodiazepines

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For thienodiazepines, specific structural modifications can significantly alter their interaction with the GABA-A receptor.

Impact of De-diazepin-2-one Modification on Receptor Binding Affinity and Selectivity

The core structure of this compound, featuring a thieno[2,3-e] drugbank.comresearchgate.netdiazepine-2-one nucleus, is a critical determinant of its pharmacological activity. The "de-diazepin-2-one" modification, which refers to the core scaffold, provides the foundational structure for interaction with the GABA-A receptor. Alterations at various positions on this scaffold can fine-tune the compound's binding affinity and selectivity. For example, the nature and position of substituents on the thiophene and diazepine (B8756704) rings can influence the molecule's electronic and steric properties, thereby affecting how it docks into the receptor's binding site. chemisgroup.us

Role of Peripheral Substituents on Molecular Recognition and Ligand Efficiency

Peripheral substituents play a crucial role in the molecular recognition and ligand efficiency of thienodiazepines. Modifications at key positions can enhance binding affinity and modulate selectivity for different GABA-A receptor subtypes.

Substituent PositionImpact on Activity
Thiophene Ring Substituents on the thiophene ring can influence the electronic distribution of the molecule, potentially leading to enhanced π-π stacking interactions with aromatic residues in the binding pocket.
Diazepine Ring Modifications on the diazepine ring, such as the N-1 methyl group in clotiazepam, can affect the compound's metabolic stability and pharmacokinetic profile. The presence of a carbonyl group at the 2-position is generally important for activity.
Phenyl Ring (at C5) The substituent on the phenyl ring, such as the ortho-chloro group in clotiazepam, is crucial for high affinity. nih.gov Altering this substituent can significantly impact binding.

Computational Chemistry and Molecular Modeling for Ligand Design and Target Interaction Prediction

Computational approaches are invaluable tools in modern drug discovery, enabling the rational design of new ligands and the prediction of their interactions with biological targets. dokumen.pub

Molecular docking studies are frequently used to predict the binding mode of thienodiazepine analogues within the benzodiazepine binding site of the GABA-A receptor. plos.org These models can help visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. For example, models have predicted that the carbonyl group of diazepam interacts with threonine residues in the α1 and γ2 subunits, and similar interactions are expected for thienodiazepine analogues. plos.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues, thereby guiding medicinal chemistry efforts. dokumen.pub These computational methods, including deep learning models, are increasingly being used to predict drug-target interactions and streamline the drug development process. nih.govmdpi.com

Molecular Docking and Dynamics Simulations of this compound Variants

While extensive molecular docking and dynamics simulation studies published specifically for Clotiazepam are limited, the computational methodologies are widely applied to benzodiazepine site agonists to elucidate their binding mechanisms at the GABA-A receptor. These techniques provide critical insights into the orientation of ligands within the binding pocket and the stability of the ligand-receptor complex.

Molecular docking simulations place a ligand into the 3D structure of a receptor to predict its preferred binding orientation and affinity. For thienodiazepines like Clotiazepam, this involves docking the molecule into the benzodiazepine binding site at the α/γ subunit interface of a GABA-A receptor homology model. nih.gov These studies help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other molecular bonds with the ligand. Studies on other benzodiazepines have consistently identified residues within specific loops and domains of the α and γ subunits as being crucial for binding. nih.govplos.org The moderate impact of the γ2F77I mutation on Clotiazepam's affinity, for example, can be rationalized through docking studies by examining the specific interactions—or lack thereof—with this particular residue compared to other ligands that are more significantly affected. meduniwien.ac.at

Molecular dynamics (MD) simulations build upon docking results to analyze the behavior and stability of the ligand-receptor complex over time. nih.gov By simulating the movements of atoms, MD can confirm the stability of a docked pose, identify conformational changes in the receptor induced by the ligand, and provide a more dynamic picture of the interaction. For example, MD simulations performed on alprazolam derivatives targeting the GABA-A receptor were used to assess the stability of the complex, revealing that certain analogues formed more stable complexes than the parent drug. cerradopub.com.br Such analyses for Clotiazepam variants would be invaluable for understanding how structural modifications influence binding stability and, consequently, pharmacological activity.

GABA-A SubunitKey Amino Acid ResidueRole in Ligand Binding (Inferred from Benzodiazepine Studies)Citation
α1His101A critical residue for high-affinity binding of many benzodiazepines. nih.gov
α1Tyr209Predicted to form hydrophobic interactions with the ligand's aromatic ring system. plos.org
α1Thr206Considered essential for ligand binding to the benzodiazepine site. plos.org
γ2Phe77Important for high-affinity binding of many, but not all, benzodiazepine site ligands. meduniwien.ac.at
γ2Met130Contributes to the hydrophobic pocket that accommodates the ligand.

Ligand-Based and Structure-Based Drug Design Principles Applied to Thienodiazepine Scaffolds

The development of novel thienodiazepine analogues relies on established principles of computer-aided drug design, which can be broadly categorized into ligand-based and structure-based approaches. herts.ac.uk

Ligand-based drug design (LBDD) is employed when the 3D structure of the target receptor is unknown or not well-defined. This approach utilizes information from a set of known active ligands to develop a model that predicts activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov For thienodiazepines, a QSAR model could be built using a training set of analogues with known binding affinities for the GABA-A receptor to predict the affinities of newly designed compounds. nih.gov Such models have been successfully used to predict the binding affinities of numerous designer benzodiazepines. nih.gov

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the receptor. A pharmacophore model for GABA-A receptor modulators can be generated from potent ligands like Clotiazepam and used to screen virtual libraries for new, structurally diverse compounds that fit the model. nih.gov A ligand fingerprint analysis, which complements 3D methods, unexpectedly clustered Clotiazepam with zolpidem and midazolam, providing a more nuanced understanding of property-based similarities that can inform ligand-based design. frontiersin.org

Structure-based drug design (SBDD) leverages the known 3D structure of the target protein, in this case, the GABA-A receptor, which has been elucidated through cryo-electron microscopy and homology modeling. plos.orgnih.gov

Privileged Scaffolds: The thienodiazepine core is considered a "privileged scaffold," a molecular framework that can provide high-affinity ligands for different biological targets. chemisgroup.us This makes it an attractive starting point for developing new modulators.

Rational Design and Virtual Screening: With the 3D structure of the GABA-A receptor's binding site, medicinal chemists can rationally design novel analogues of Clotiazepam predicted to have improved properties. For example, modifications can be made to enhance interactions with specific amino acid residues that differ between GABA-A receptor subtypes. wikipedia.org This allows for the design of ligands with greater selectivity for α-subunits associated with anxiolysis (α2/α3) over those linked to sedation (α1), potentially leading to drugs with a better side-effect profile. wikipedia.orgdrugbank.com Virtual screening, using techniques like molecular docking, can then be used to test large libraries of virtual thienodiazepine compounds against the receptor structure to prioritize candidates for synthesis and biological testing.

Design PrincipleBasis of ApproachKey MethodsApplication to ThienodiazepinesCitation
Ligand-Based Drug Design (LBDD)Information from known active molecules (ligands).QSAR, Pharmacophore Modeling, 3D-Similarity Searching.Predicting binding affinity of new analogues based on existing ones; finding diverse scaffolds with similar interaction features. nih.govnih.gov
Structure-Based Drug Design (SBDD)3D structural information of the biological target (GABA-A Receptor).Molecular Docking, Molecular Dynamics, Virtual Screening.Rational design of subtype-selective modulators by targeting specific amino acid residues in the binding site. nih.govherts.ac.uk

Chemical Biology and Advanced Research Applications of Modified Thienodiazepines

Thienodiazepines as Privileged Structures for Chemical Probe Development

Thienodiazepines, a class of compounds structurally analogous to benzodiazepines, are recognized as "privileged structures" in medicinal chemistry and chemical biology. nih.govcore.ac.uk This designation stems from their ability to bind to multiple, pharmacologically relevant targets with high affinity, serving as a versatile scaffold for the development of potent and selective chemical probes. nih.govcore.ac.uk The thienodiazepine core, which features a thiophene (B33073) ring fused to a diazepine (B8756704) ring, offers a unique three-dimensional geometry that facilitates interactions with a variety of protein binding pockets. nih.govt3db.ca

The "privileged" nature of the thienodiazepine scaffold, including clotiazepam, is exemplified by its interaction with bromodomains, which are key epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues on histones and other proteins. nih.govnih.gov The shape complementarity of the thienodiazepine scaffold with the acetyl-lysine (KAc) binding site of bromodomain and extra-terminal domain (BET) proteins is a key factor in its inhibitory activity. nih.gov This has led to the development of potent BET inhibitors, which have become invaluable tools for studying the roles of these proteins in gene transcription, cancer, and inflammation. nih.govacs.org

The versatility of the thienodiazepine scaffold allows for synthetic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. acs.org This adaptability is crucial for transforming a promiscuous privileged structure into a highly selective chemical probe for a specific biological target. The development of such probes is essential for dissecting complex biological pathways and validating new drug targets. acs.org

Design and Synthesis of Thienodiazepine-Derived Chemical Probes for Biological Systems

The development of chemical probes derived from thienodiazepine scaffolds, such as clotiazepam, is a critical area of research for interrogating biological systems. These probes are designed to be highly potent and selective for their intended targets, allowing for the precise study of their biological functions. acs.org

Synthesis of Labeled Analogues for Mechanistic Studies (e.g., Fluorescent Probes, Photoaffinity Labels)

To elucidate the mechanism of action and identify the binding partners of thienodiazepine-based compounds, researchers synthesize labeled analogues. These include fluorescent probes and photoaffinity labels.

Fluorescent Probes: By attaching a fluorescent dye to the thienodiazepine scaffold, researchers can visualize the subcellular localization of the probe and its target. This technique provides spatial and temporal information about the drug-target interaction within living cells.

Photoaffinity Labels: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the binding protein through techniques like mass spectrometry.

Radiolabeled Analogues: A significant advancement in this area is the development of radiolabeled thienodiazepine derivatives for positron emission tomography (PET) imaging. acs.orgacs.org For instance, derivatives of the thienodiazepine (+)-JQ1 have been radiolabeled with fluorine-18 (B77423) to create PET tracers for imaging bromodomain and extra-terminal domain (BET) proteins in the brain. acs.orgacs.org These probes allow for the non-invasive in vivo visualization and quantification of target engagement, which is crucial for drug development and understanding the role of these proteins in neurological disorders. researchgate.net The synthesis of these radiotracers often involves a multi-step process, starting from a suitable precursor and introducing the radioisotope in the final steps. acs.org

Application in Target Validation and Molecular Pathway Elucidation

Thienodiazepine-derived chemical probes are instrumental in validating new drug targets and elucidating complex molecular pathways. By selectively inhibiting a specific protein, these probes allow researchers to study the functional consequences of that inhibition in cells and animal models.

For example, thienodiazepine-based BET inhibitors have been used to validate BET proteins as therapeutic targets in various cancers. nih.gov These probes have demonstrated the ability to displace BRD4 from chromatin, leading to the downregulation of oncogenes like MYC and subsequent cancer cell growth inhibition and apoptosis. acs.org

Furthermore, these chemical tools help to unravel the intricate signaling networks in which their targets participate. By observing the downstream effects of target inhibition, researchers can map out the molecular pathways that are regulated by the protein of interest. This knowledge is fundamental for understanding disease pathogenesis and identifying new therapeutic intervention points.

Development of Targeted Protein Degraders Utilizing Thienodiazepine Scaffolds

A groundbreaking application of thienodiazepine scaffolds is in the development of targeted protein degraders, particularly proteolysis-targeting chimeras (PROTACs). researchgate.net PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. njbio.com By bringing the target protein into close proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein. njbio.com

The thienodiazepine (+)-JQ1, a potent BET inhibitor, has been widely used as the target-binding component in PROTACs designed to degrade BET proteins. acs.org These JQ1-based PROTACs have shown superior anticancer activity compared to simply inhibiting the protein, as they lead to the complete removal of the target protein from the cell. researchgate.net

The development of these degraders involves extensive structure-activity relationship (SAR) studies to optimize the linker length and composition, as well as the choice of E3 ligase ligand, to achieve potent and selective degradation. acs.org The "hook effect," where the efficacy of the PROTAC decreases at high concentrations due to the formation of binary complexes instead of the desired ternary complex, is a key consideration in their design and application. acs.org The development of thienodiazepine-based PROTACs represents a powerful strategy to target "undruggable" proteins and overcome drug resistance. njbio.com

Exploration of Novel Biological Targets for Thienodiazepine Analogues

While the primary targets of many thienodiazepines like clotiazepam are GABAA receptors, and more recently BET bromodomains, the privileged nature of the thienodiazepine scaffold suggests that it may interact with other, yet to be discovered, biological targets. nih.govnih.govwikipedia.org Researchers are actively exploring these possibilities to expand the therapeutic potential of this class of compounds.

Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without a preconceived target, is a powerful approach to identify novel biological activities of thienodiazepine analogues. nih.gov In fact, the anti-inflammatory properties of some thienodiazepines were discovered through such phenotypic screens, which later led to the identification of BET bromodomains as their targets. nih.gov

Modern chemical biology approaches, such as chemical proteomics and activity-based protein profiling, are being employed to systematically identify the protein targets of thienodiazepine derivatives. These methods can reveal unexpected interactions and open up new avenues for drug discovery. For example, a recent study identified class I histone deacetylase (HDAC) inhibitors as potent reducers of uveal melanoma cell viability, highlighting the potential for discovering new epigenetic targets for thienodiazepine-like structures. biorxiv.org The continued exploration of the biological targets of modified thienodiazepines holds promise for the development of novel therapeutics for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying De-diazepin-2-one Clotiazepam and its metabolites in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (UPLC-MS/MS) is recommended for sensitive quantification. Calibration curves should be validated using deuterated internal standards (e.g., Clonazepam-D4) to account for matrix effects. Sample preparation should include protein precipitation or solid-phase extraction to isolate Clotiazepam from plasma/serum .
  • Key Parameters : Limit of detection (LOD: ≤1 ng/mL), linearity (R² > 0.99), and recovery rates (85–115%) must be reported. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) for confirmation .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the core structure, particularly the 1,4-diazepine ring and substituents (e.g., 2-chlorophenyl group). High-resolution mass spectrometry (HRMS) should confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂ClN₃O₂). Purity assessment via HPLC with a C18 column (≥98% purity) is critical .
  • Data Validation : Compare spectral data with reference standards (e.g., Flunitrazepam impurities or Desalkylflurazepam) to rule out degradation products .

Q. What pharmacokinetic parameters are essential for preclinical studies of Clotiazepam?

  • Parameters : Focus on bioavailability (oral vs. intravenous), half-life (t₁/₂), and metabolite profiling (e.g., α-hydroxyclotiazepam and N-desmethylclotiazepam). Conduct studies in rodent models with serial blood sampling over 24 hours. Use non-compartmental analysis (NCA) to calculate AUC and Cₘₐₓ .
  • Contradictions : Note interspecies variability in cytochrome P450 (CYP) metabolism, which may alter metabolite ratios compared to humans .

Advanced Research Questions

Q. How do metabolic pathways of Clotiazepam differ between in vitro and in vivo models, and how can these discrepancies be resolved?

  • Methodology : Compare liver microsome assays (human/rat) with in vivo rodent studies. Use stable isotope-labeled Clotiazepam to track metabolite formation. For conflicting data (e.g., unexpected hydroxylation patterns), employ CRISPR-edited hepatocyte models to isolate CYP isoforms responsible for discrepancies .
  • Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) to reconcile differences in metabolite turnover rates .

Q. What experimental designs address contradictions in Clotiazepam’s pharmacological activity across GABA receptor subtypes?

  • Methodology : Use patch-clamp electrophysiology on recombinant GABAₐ receptors (α1-β2-γ2 vs. α5-β3-γ2 subtypes) to quantify Clotiazepam’s efficacy. Pair with radioligand binding assays (e.g., [³H]Flunitrazepam displacement) to assess affinity. Note that Clotiazepam shows weaker inhibition of DSM contractions compared to diazepam, suggesting subtype-specific modulation .
  • Contradictions : If receptor binding data conflict with functional assays, evaluate allosteric modulation via β-carbolines or zinc ions to clarify mechanistic pathways .

Q. How can researchers optimize long-term stability studies for Clotiazepam under varying storage conditions?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Use Arrhenius kinetics to predict shelf life. Note that Clotiazepam’s 1,4-diazepine ring is prone to hydrolysis; lyophilized formulations may improve stability compared to aqueous solutions .
  • Data Validation : Cross-reference degradation profiles with structurally related benzodiazepines (e.g., Fludiazepam) to identify common instability motifs .

Q. What neurochemical interactions beyond GABAergic systems contribute to Clotiazepam’s anxiolytic effects?

  • Methodology : Employ microdialysis in rodent models to measure extracellular serotonin (5-HT) and dopamine (DA) levels in the prefrontal cortex post-administration. Pair with knockout models (e.g., 5-HT1A receptor-deficient mice) to isolate GABA-independent mechanisms. Contrast with SSRIs (e.g., paroxetine) to identify overlapping pathways .
  • Contradictions : If behavioral assays (e.g., elevated plus maze) show efficacy without significant GABA modulation, investigate NMDA receptor or neurosteroid interactions .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments across independent labs using standardized reference materials (e.g., EP Reference Standards) .
  • Step 2 : Apply multivariate statistics (e.g., PCA) to identify outliers in pharmacokinetic or metabolic datasets .
  • Step 3 : Validate hypotheses using orthogonal methods (e.g., HRMS + NMR for metabolite identification) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.